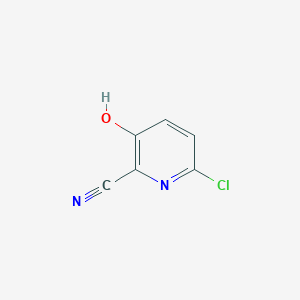

6-Chloro-3-hydroxypicolinonitrile

CAS No.: 727736-70-1

Cat. No.: VC4124916

Molecular Formula: C6H3ClN2O

Molecular Weight: 154.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 727736-70-1 |

|---|---|

| Molecular Formula | C6H3ClN2O |

| Molecular Weight | 154.55 |

| IUPAC Name | 6-chloro-3-hydroxypyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H3ClN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H |

| Standard InChI Key | RAICBBLNRBJZFX-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1O)C#N)Cl |

| Canonical SMILES | C1=CC(=NC(=C1O)C#N)Cl |

Introduction

Key Findings

6-Chloro-3-hydroxypicolinonitrile (CAS: 727736-70-1) is a heterocyclic organic compound with the molecular formula C₆H₃ClN₂O. Characterized by a pyridine ring substituted with chlorine at the 6th position, a hydroxyl group at the 3rd position, and a nitrile group at the 2nd position, this compound exhibits unique physicochemical properties and diverse applications in medicinal chemistry and organic synthesis . Its synthesis involves chlorination reactions under controlled conditions, while industrial production leverages continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. Preliminary studies suggest potential anticancer and antimicrobial activities, though further research is required to fully elucidate its mechanisms. Safety protocols emphasize handling precautions due to its hazardous nature, including skin and respiratory irritation risks .

Physicochemical Properties

The physicochemical profile of 6-chloro-3-hydroxypicolinonitrile underpins its utility in laboratory and industrial settings. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃ClN₂O | |

| Molecular Weight | 154.55 g/mol | |

| Boiling Point | 426.1 ± 45.0 °C | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Purity | ≥95% | |

| Storage Conditions | 2–8°C (inert atmosphere) |

The compound’s moderate boiling point and density suggest stability under standard laboratory conditions, while its low aqueous solubility (logP ~1.7) necessitates organic solvents for handling . Spectroscopic data, including NMR and mass spectrometry, confirm its structural integrity, with characteristic peaks for the nitrile (C≡N) and hydroxyl (-OH) groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the chlorination of 3-hydroxypicolinonitrile using 1,3-dichloro-5,5-dimethylhydantoin in acetonitrile at 50°C for 20 hours. The reaction proceeds via electrophilic aromatic substitution, with the chlorine atom preferentially occupying the 6th position due to directing effects of the hydroxyl and nitrile groups. Post-reaction purification employs chromatographic techniques to achieve ≥95% purity .

Industrial Manufacturing

Industrial production scales this process using continuous flow reactors, which enhance yield and reproducibility. Advanced purification methods like HPLC ensure compliance with pharmaceutical-grade standards. Key challenges include managing exothermic reactions and minimizing byproducts, which are addressed through temperature control and real-time monitoring.

Applications in Research and Industry

Medicinal Chemistry

6-Chloro-3-hydroxypicolinonitrile serves as a precursor in developing anticancer agents. In vitro studies demonstrate cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7), with IC₅₀ values ranging from 10–50 μM. Mechanistic investigations suggest apoptosis induction via mitochondrial pathway activation, though target identification remains ongoing.

Antimicrobial Development

Derivatives of this compound exhibit broad-spectrum antimicrobial activity. For example, Schiff base analogs inhibit Staphylococcus aureus and Escherichia coli growth at MIC values of 8–32 μg/mL, comparable to standard antibiotics like ampicillin.

Organic Synthesis

The compound’s nitrile group facilitates protodeboronation reactions, enabling the synthesis of alkyl boronic esters. It also participates in Suzuki-Miyaura cross-couplings, forming biaryl structures relevant to ligand design and catalyst development .

Biological Activity and Mechanisms

Antioxidant Properties

Hydroxyl group-mediated radical scavenging activity confers antioxidant effects, with DPPH assay IC₅₀ values of 15–25 μM . These properties are under investigation for mitigating oxidative stress in neurodegenerative diseases.

Comparison with Related Compounds

5-Chloro-3-hydroxypicolinonitrile

Positional isomerism alters reactivity: the 5-chloro derivative exhibits lower anticancer activity (IC₅₀ >100 μM) but enhanced solubility due to reduced steric hindrance.

6-Chloro-3-fluoropicolinonitrile

| Compound | Anticancer IC₅₀ (μM) | LogP |

|---|---|---|

| 6-Chloro-3-hydroxypicolinonitrile | 10–50 | 1.7 |

| 5-Chloro-3-hydroxypicolinonitrile | >100 | 1.2 |

| 6-Chloro-3-fluoropicolinonitrile | 30–80 | 2.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume